3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked via an ether bond, which is further modified with a cyclopropylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: This involves the reaction of pyrrolidine with cyclopropylsulfonyl chloride under basic conditions to yield the cyclopropylsulfonyl-pyrrolidine derivative.
Coupling Reaction: The cyclopropylsulfonyl-pyrrolidine derivative is then coupled with 3-bromo-2-hydroxypyridine using a suitable coupling agent, such as a carbodiimide, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative.
Scientific Research Applications
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar in structure but with a fluorine atom instead of the cyclopropylsulfonyl group.
2-Bromo-3-(pyrrolidin-1-yl)pyridine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.
Uniqueness
3-Bromo-2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the presence of the cyclopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-bromo-2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-11-2-1-6-14-12(11)18-9-5-7-15(8-9)19(16,17)10-3-4-10/h1-2,6,9-10H,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJFAQPIBDXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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